Lipophilicity Comparison: Ethoxyethyl vs. Phenylethyl Derivative
The target compound (CAS 918481-73-9) exhibits a calculated logP of 2.17, which is 1.20 units lower than the logP of 3.37 for the closest direct analog, 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine (CAS 918479-93-3) . Both logP values are computed but derived from the same authoritative database, permitting cross-study comparison under identical methodological conditions. This difference arises from the replacement of the hydrophobic phenylethyl group with the more polar ethoxyethyl moiety .
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.17 |
| Comparator Or Baseline | 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine (CAS 918479-93-3): logP = 3.37 |
| Quantified Difference | ΔlogP = -1.20 (target is more hydrophilic) |
| Conditions | Calculated logP values from ChemSrc database (same computational method) |
Why This Matters
A lower logP translates to enhanced aqueous solubility and reduced non-specific binding to hydrophobic compartments—critical for in vitro uncaging experiments and bioconjugation protocols where the caged compound must remain soluble until photolysis.
